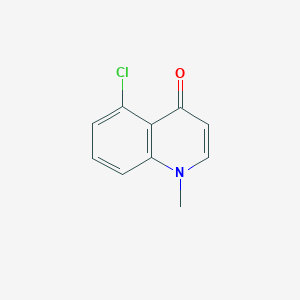

5-Chloro-1-methylquinolin-4(1H)-one

Description

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloro-1-methylquinolin-4-one |

InChI |

InChI=1S/C10H8ClNO/c1-12-6-5-9(13)10-7(11)3-2-4-8(10)12/h2-6H,1H3 |

InChI Key |

ZULVLQKIYDNGAD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 1 Methylquinolin 4 1h One and Its Analogues

Classical Synthetic Approaches for Quinolin-4(1H)-one Skeletons

Several classical name reactions have been fundamental in the synthesis of quinolin-4(1H)-ones for over a century. These methods typically involve the cyclization of substituted anilines or related precursors.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a significant thermal cyclization method for constructing the quinolin-4-one backbone. mdpi.com The process begins with the condensation of an aniline (B41778) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgiipseries.org This initial reaction forms an anilidomethylenemalonic ester. wikipedia.org Subsequent heating of this intermediate induces a 6-electron cyclization, leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form. mdpi.comwikipedia.org The final steps involve saponification to the carboxylic acid followed by decarboxylation to yield the desired 4-hydroxyquinoline (B1666331) or its quinolin-4-one tautomer. mdpi.comwikipedia.org

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, which can lead to a mixture of products when asymmetrically substituted anilines are used. mdpi.com Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times and improve yields. ablelab.euresearchgate.net

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Description |

| Condensation | Aniline reacts with an alkoxy methylenemalonic ester to form an anilidomethylenemalonic ester. wikipedia.org |

| Cyclization | The intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com |

| Saponification | The ester group is hydrolyzed to a carboxylic acid. wikipedia.org |

| Decarboxylation | The carboxylic acid is heated to remove CO2, yielding the quinolin-4-one. wikipedia.org |

Conrad-Limpach-Knorr Synthesis Modifications

The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org This reaction can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. quimicaorganica.org The initial step is the formation of a Schiff base from the aniline and the β-ketoester. wikipedia.org

Under kinetic control (lower temperatures), the reaction favors the formation of the 4-quinolone derivative. quimicaorganica.org Conversely, thermodynamic control (higher temperatures) typically leads to the 2-quinolone isomer. The mechanism proceeds through an electrocyclic ring-closing of the enamine tautomer of the Schiff base. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

Camps' Cyclization Reactions

The Camps' cyclization is a base-catalyzed intramolecular reaction of an N-(2-acylaryl)amide to produce quinolin-2-ones and quinolin-4-ones. mdpi.comwikipedia.org The regioselectivity of the cyclization, determining whether a 2-quinolone or a 4-quinolone is formed, is dependent on the structure of the starting material and the reaction conditions. mdpi.comwikipedia.org The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com This method is attractive due to the mild, base-promoted conditions. acs.org

Modern variations of the Camps cyclization include one-pot procedures involving a preliminary palladium-catalyzed amidation of a 2'-haloacetophenone followed by a base-promoted cyclization. acs.org Photocatalytic methods utilizing blue LED light and a ruthenium catalyst have also been developed for the aerobic oxidation of indoles followed by a Camps cyclization to afford 4-quinolones. nih.gov

Biere-Seelen Synthesis Approaches

The Biere-Seelen synthesis, developed in 1979, provides a route to quinoline-4-ones starting from methyl anthranilate. mdpi.comnih.gov The first step is a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, which forms an enaminoester. nih.gov This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. nih.gov

Subsequent selective hydrolysis of the ester groups can be achieved. Hydrolysis with aqueous sodium hydroxide (B78521) tends to occur at the 2-position, while hydrolysis in boiling 2-propanol can lead to the dicarboxylic acid. nih.gov

Dieckmann Condensation Strategies

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a key intermediate in the synthesis of certain quinolin-4-ones. wikipedia.orgnumberanalytics.com In the context of quinolinone synthesis, a diester derived from the reaction of methyl anthranilate with methyl acrylate (B77674) can undergo intramolecular cyclization in the presence of a base like sodium hydride. mdpi.com This cyclization produces a dihydroquinolinone, which is then oxidized, often with a reagent like chloranil, to furnish the quinolin-4-one. mdpi.com The Dieckmann condensation is particularly effective for forming five- and six-membered rings. wikipedia.org

Table 2: Comparison of Classical Quinolin-4(1H)-one Syntheses

| Reaction Name | Starting Materials | Key Intermediate(s) | Product Type |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester, 4-hydroxy-3-carboalkoxyquinoline | 4-Hydroxyquinoline/Quinolin-4-one mdpi.comwikipedia.org |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | Schiff base, Enamine | 4-Hydroxyquinoline/Quinolin-4-one wikipedia.org |

| Camps Cyclization | N-(2-acylaryl)amide | Enolate | Quinolin-2-one or Quinolin-4-one mdpi.comwikipedia.org |

| Biere-Seelen | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Enaminoester | Quinolin-4-one diester nih.gov |

| Dieckmann Condensation | Diester from Methyl anthranilate and Methyl acrylate | Dihydroquinolinone | Quinolin-4-one mdpi.com |

Snieckus Reaction for Substituted Quinolinones

The Snieckus reaction, a directed ortho-metalation (DoM) strategy, is a powerful tool for the synthesis of polysubstituted aromatic compounds, including quinolinones. acs.orgnih.gov This method involves the deprotonation of an aromatic compound at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce substituents with high regioselectivity. For the synthesis of substituted quinolinones, a suitable DMG on an aniline or anthranilamide derivative can direct lithiation to the desired position before subsequent cyclization or further functionalization. mdpi.com

Modern and Advanced Synthetic Protocols

Advanced synthetic strategies have largely superseded traditional methods, which often required harsh conditions. These modern protocols include transition metal-catalyzed reactions, the use of N-heterocyclic carbenes, one-pot multicomponent reactions, and microwave-assisted techniques, all contributing to more efficient and versatile synthetic routes.

Transition metals, particularly palladium, have become indispensable in the synthesis of quinolinone cores. These catalysts facilitate a range of transformations, including carbonylation and cross-coupling reactions, enabling the construction of the quinolinone ring system with high efficiency and functional group tolerance. nih.gov

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. These reactions typically involve the palladium-catalyzed insertion of carbon monoxide. For instance, a concise and efficient route to 4,5-fused tricyclic 2-quinolones has been developed through the palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. rsc.org This method proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. rsc.org

Another approach involves the intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines to produce 4,5-fused tricyclic quinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group has been shown to yield quinolin-2(1H)-ones. nih.gov The use of molybdenum hexacarbonyl as a solid source of carbon monoxide offers advantages over gaseous CO, being easier to handle and transport. mdpi.com A proposed mechanism for a palladium-catalyzed carbonylation reaction is detailed in the table below. mdpi.com

Table 1: Proposed Mechanism for Palladium-Catalyzed Carbonylation Reaction mdpi.com

| Step | Description |

| 1 | Oxidative addition of an aryl halide to a Pd(0) species. |

| 2 | Insertion of carbon monoxide into the Aryl-Pd bond. |

| 3 | Formation of an intermediate complex. |

| 4 | β-elimination to form the carbonylation product and regenerate the Pd(0) catalyst. |

| 5 | Addition of an amine to the resulting alkyne. |

| 6 | Cyclization of the intermediate to yield the 2-substituted quinolin-4-one. |

An efficient palladium-catalyzed tandem amination process also affords functionalized 4-quinolones in very good yields from readily available o-haloaryl acetylenic ketones and primary amines. organic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been extensively applied to the synthesis of arylated quinoline (B57606) and quinolinone derivatives. researchgate.netlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.org

The reaction has been successfully used to synthesize 2,3,4-triarylquinolines in a one-pot operation from 2-aryl-4-chloro-3-iodoquinolines and excess arylboronic acids. nih.gov While N-methyl-4-oxo quinoline derivatives readily undergo Suzuki cross-coupling, the corresponding NH-4-oxo precursors can lead to complex product mixtures under similar conditions. nih.gov The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: General Steps of the Suzuki-Miyaura Catalytic Cycle libretexts.org

| Step | Description |

| Oxidative Addition | The initial step where an aryl halide adds to the Pd(0) complex, forming a Pd(II) species. |

| Transmetalation | An organoborane compound reacts with the Pd(II) intermediate, with the assistance of a base. |

| Reductive Elimination | The final step which forms the desired product and regenerates the Pd(0) catalyst. |

Researchers have also employed Suzuki coupling for the synthesis of new arylated quinolines by reacting 4-chloro quinoline derivatives with various boronic acids in the presence of palladium acetate. researchgate.net This method has been used to prepare a range of aryl- and diaryl-substituted tetrahydroquinolines and quinolines in high yields. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. scripps.edusigmaaldrich.com They are often generated in situ by the deprotonation of the corresponding azolium salts. scripps.edu In the context of quinolinone synthesis, NHCs have been utilized to catalyze annulation reactions.

For example, the NHC-catalyzed lactonization and lactamization of 2-bromoenals with heterocyclic C-H acids, proceeding through α,β-unsaturated acyl azolium intermediates, can furnish quinolinone-fused lactam derivatives. nih.gov A proposed mechanism for the NHC-catalyzed synthesis of quinolin-4-ones involves the nucleophilic attack of the carbene on an aldehyde, leading to the formation of a homoenolate intermediate which then undergoes intramolecular heterocyclization and dehydration. mdpi.com

Table 3: Proposed Mechanism for NHC-Catalyzed Quinolin-4-one Synthesis mdpi.com

| Step | Description |

| 1 | Nucleophilic attack of the NHC on an aldehyde's carbonyl carbon to form an intermediate. |

| 2 | A proton transfer occurs to produce a homoenolate. |

| 3 | The nucleophilic homoenolate attacks a bromide to form an adduct. |

| 4 | The adduct undergoes intramolecular heterocyclization. |

| 5 | The resulting adduct dehydrates to yield the final quinolin-4-one product. |

Furthermore, redox-active NHCs covalently linked to a quinone have been shown to facilitate internal oxidations in catalytic processes, demonstrating the versatility of these catalysts. nih.govresearchgate.net

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and reducing reaction times. nih.gov These reactions have been successfully employed for the synthesis of various quinoline and quinolinone derivatives.

For instance, 4-(Het)aryl-substituted pyrazolo-quinolinones have been synthesized via a one-pot multicomponent reaction of 5-aminopyrazoles, dimedone, and various (het)aryl aldehydes. benthamdirect.com Another efficient protocol describes the synthesis of 1H-pyrazolo[3,4-b]quinolines through a one-pot reaction of aniline, aromatic aldehydes, and a pyrazolone (B3327878) derivative using L-proline as a catalyst. researchgate.net These methods are advantageous due to their operational simplicity, high yields, and the structural diversity of the products. researchgate.net

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. thieme-connect.combenthamdirect.com This technique has been widely applied to the synthesis of quinoline and quinolinone derivatives. thieme-connect.com

Quinolinone derivatives can be obtained through microwave-assisted reactions of aniline derivatives with compounds like acetylene (B1199291) dicarboxylic esters or β-keto esters. thieme-connect.com For example, the reaction of an aniline derivative and a malonic acid diester in diphenyl ether under microwave irradiation at 250 °C for 15 minutes can produce a quinolinone. thieme-connect.com Microwave irradiation has also been used to accelerate multicomponent reactions for the synthesis of pyrimido[4,5-b]quinolin-ones, offering advantages in terms of reduced reaction time and enhanced yield. nih.gov The use of microwave assistance is considered a green chemistry approach due to its efficiency and reduced energy consumption. nih.govrsc.orgnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,4-dimethoxy-THPQs nih.gov

| Metric | Conventional Method | Microwave Method |

| Atom Economy (AE) | 91.74% | 91.74% |

| Atom Economy (AEf) | Higher in Microwave | Lower in Conventional |

| Carbon Efficiency (CE) | Higher in Microwave | Lower in Conventional |

| Reaction Mass Efficiency (RME) | Higher in Microwave | Lower in Conventional |

| Output Efficiency (OE) | Higher in Microwave | Lower in Conventional |

| Process Mass Intensity (PMI) | Lower in Microwave | Higher in Conventional |

| E-factor | Lower in Microwave | Higher in Conventional |

| Solvent Intensity (SI) | Lower in Microwave | Higher in Conventional |

| Waste Intensity (WI) | Lower in Microwave | Higher in Conventional |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline and quinolinone derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products. acs.orgnih.gov This technique has been successfully employed in the synthesis of quinolinone derivatives by facilitating reactions such as the condensation of anilines with esters or the cyclization of intermediates. thieme-connect.comwikipedia.orgrsc.org For instance, the Gould-Jacobs reaction, a classical method for quinoline synthesis, can be significantly accelerated under microwave conditions. ablelab.eu The use of microwave heating can also enable one-pot, multi-component reactions, further enhancing the efficiency and sustainability of the synthesis. acs.orgnih.gov Some microwave-assisted syntheses of quinazolinone derivatives have been developed using water as a solvent, representing a greener alternative to traditional organic solvents. rsc.orgrsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This technique has been utilized in the synthesis of various heterocyclic compounds, including quinoline derivatives. proquest.comnih.govrsc.orgresearchgate.net Ultrasound-assisted methods are often performed under milder conditions and can sometimes be conducted in aqueous media or even under solvent-free conditions, contributing to a more sustainable process. nih.gov

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic routes is a key goal in green chemistry to avoid the use of potentially toxic and expensive heavy metals. Several methods for the synthesis of quinolones have been reported that proceed without a metal catalyst, often relying on the inherent reactivity of the starting materials under specific conditions. acs.orgnih.gov For example, the C5-selective halogenation of quinolines has been achieved using N-halosuccinimides in water without the need for a metal catalyst or additional oxidants. rsc.org

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Researchers have explored water as a medium for various steps in quinoline synthesis, including cyclization and multicomponent reactions. rsc.orgrsc.org Other green solvent options include deep eutectic solvents (DESs) which are biodegradable and have low toxicity. rsc.org

The following table provides a summary of green chemistry approaches in the synthesis of quinolinone derivatives:

| Green Chemistry Approach | Key Features | Examples in Quinolinone Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. nih.gov | Gould-Jacobs reaction, one-pot multicomponent reactions. acs.orgablelab.eu |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. nih.gov | Wittig reaction for 3-substituted quinolin-4(1H)-ones, synthesis in aqueous media. nih.govproquest.com |

| Catalyst-Free/Metal-Free Reactions | Avoids toxic metals, reduces waste. acs.orgrsc.org | C5-selective halogenation, oxidative intermolecular Mannich reactions. nih.govrsc.org |

| Use of Greener Solvents | Reduced environmental impact, improved safety. rsc.orgrsc.org | Reactions in water, deep eutectic solvents (DESs). rsc.orgrsc.orgrsc.org |

Specific Synthetic Routes for 5-Chloro-1-methylquinolin-4(1H)-one and Close Structural Analogues

The synthesis of this compound requires a multi-step approach involving the formation of the quinolin-4-one core, introduction of the chlorine atom at the desired position, and subsequent N-methylation.

Strategies for Introducing Chloro-Substitution at the 5-Position

The introduction of a chlorine atom at the 5-position of the quinoline ring is a critical step. The regioselectivity of this halogenation is influenced by the reaction conditions and the nature of the quinoline substrate.

One common approach involves the electrophilic chlorination of a pre-formed quinoline or quinolin-4-one derivative. Reagents such as N-chlorosuccinimide (NCS) are often used for this purpose. rsc.org The reaction of quinoline with chlorine in the presence of silver sulfate (B86663) in sulfuric acid has been shown to yield a mixture of 5-chloroquinoline (B16772) and 8-chloroquinoline, along with the 5,8-dichloro derivative. pjsir.org The ratio of these products can be influenced by the reaction conditions. pjsir.org

For the synthesis of 5-chloro-4-oxo-1,2,3,4-tetrahydroquinoline, a key intermediate, a process starting from a 2-, 3-, or 4-chloroaniline (B138754) has been described. This involves reaction with β-propiolactone or an acrylic acid derivative, followed by cyclization with polyphosphoric acid. google.com

A metal-free method for the C5-selective chlorination of quinoline derivatives has been developed using NCS in water. This approach is advantageous due to its mild conditions and lack of metal catalysts. rsc.org The presence of certain substituents on the quinoline ring can direct the chlorination to the 5-position. For example, an amino or hydroxyl group at position 8 can facilitate electrophilic substitution at the 5-position.

The table below outlines different methods for the 5-chlorination of quinoline derivatives:

| Method | Reagents | Conditions | Key Features |

| Electrophilic Chlorination | Chlorine, Silver Sulfate, Sulfuric Acid | Room Temperature | Yields a mixture of 5-chloro and 8-chloro isomers. pjsir.org |

| N-Chlorosuccinimide (NCS) | NCS, Water | - | Metal-free, C5-selective for certain quinoline derivatives. rsc.org |

| From Chloroanilines | Chloroaniline, β-propiolactone/acrylic acid derivative, Polyphosphoric Acid | Stepwise process | Builds the chloro-substituted quinolone ring system from an acyclic precursor. google.com |

N-Methylation Techniques for Quinolin-4(1H)-ones

The final step in the synthesis of this compound is the introduction of a methyl group at the nitrogen atom. This transformation is typically achieved through N-alkylation.

A common method for N-methylation involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen of the quinolin-4(1H)-one, forming a nucleophilic anion that then reacts with the methylating agent.

More sustainable methods for N-methylation are also being explored. One such approach is the reductive N-methylation of quinolines using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst. rsc.org Another innovative method utilizes methanol (B129727) as both the hydrogen and methyl source in the presence of a Pt-SnOx/Al2O3 catalyst for the direct reductive N-methylation of quinolines. acs.org

The choice of N-methylation technique can depend on the specific substrate and the desired reaction conditions.

| N-Methylation Technique | Reagents | Typical Conditions |

| Classical N-Alkylation | Methyl iodide, Dimethyl sulfate | Base (e.g., K2CO3, NaH), Organic solvent |

| Reductive N-Methylation | Paraformaldehyde, H2, Pd/C | - |

| Reductive N-Methylation with Methanol | Methanol, Pt-SnOx/Al2O3 catalyst | 130 °C |

Preparation of Precursor Intermediates

Several classical named reactions are employed for the synthesis of the quinolin-4-one core. The Gould-Jacobs reaction is a widely used method that involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgwikipedia.orgmdpi.comd-nb.info The regioselectivity of the cyclization can be influenced by steric and electronic factors of the aniline substituent. mdpi.com

The Conrad-Limpach-Knorr synthesis provides another route to quinolin-4-ones, typically involving the reaction of an aniline with a β-ketoester. mdpi.commdpi.com The reaction conditions determine whether a 4-quinolone or a 2-quinolone is formed. mdpi.com

Modern synthetic methods, such as palladium-catalyzed carbonylation reactions, have also been developed for the synthesis of quinolin-4-ones. These reactions often utilize carbon monoxide as a source for the carbonyl group. mdpi.comresearchgate.net

The preparation of intermediates often starts with readily available materials like anilines and dicarbonyl compounds. For instance, the synthesis of a quinolone intermediate can begin with the reaction of an aniline with diethyl ethoxymethylenemalonate. google.com The resulting product can then undergo cyclization to form the quinolin-4-one ring system.

The following table lists some common precursor intermediates and the methods used for their preparation:

| Precursor Intermediate | Starting Materials | Synthetic Method |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Aniline, Diethyl ethoxymethylenemalonate | Gould-Jacobs reaction wikipedia.orgmdpi.com |

| 4-Hydroxyquinolin-2(1H)-one | Aniline, Malonic acid | Reaction with anhydrous zinc chloride and phosphorus oxychloride mdpi.com |

| 2-Aryl-4-quinolones | o-Halophenones, Amines | Copper-catalyzed amidation followed by base-mediated Camps cyclization mdpi.com |

| 3-(Chloroanilino)propionic acid | Chloroaniline, β-Propiolactone/Acrylic acid | Michael addition google.com |

Chemical Reactivity and Transformation Studies of 5 Chloro 1 Methylquinolin 4 1h One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. total-synthesis.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. youtube.com Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position. uci.edu

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine), usually in the presence of a Lewis acid catalyst. total-synthesis.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. total-synthesis.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. total-synthesis.com

The directing effects of the substituents on the quinolone ring determine the position of substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike EAS, SNA is favored by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

Oxidation and Reduction Pathways

The quinolone core of 5-Chloro-1-methylquinolin-4(1H)-one is susceptible to both oxidation and reduction reactions. The specific pathway and resulting products depend on the reagents and conditions employed.

Oxidation: Oxidative processes can target different parts of the molecule. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used in the oxidative cycloaddition of 1,3-dicarbonyls to conjugated compounds, including quinolinones, to yield various fused heterocyclic systems. sigmaaldrich.com

Reduction: Reduction reactions can affect the carbonyl group or the aromatic system. Catalytic hydrogenation, for example, can lead to the reduction of the double bond in the heterocyclic ring or even the carbocyclic ring under more forcing conditions.

Functionalization at Various Ring Positions (C-2, C-3, C-5, C-6, C-7, C-8, N-1)

The functionalization of the this compound ring system allows for the synthesis of a diverse range of derivatives with potentially interesting biological activities.

| Ring Position | Potential Functionalization Reactions |

| C-2 | Nucleophilic substitution on related 2-haloquinolones. mdpi.com |

| C-3 | Electrophilic substitution reactions such as halogenation and nitration are possible on the activated 4-hydroxy-2(1H)-quinolone tautomer. researchgate.net |

| C-5 | Nucleophilic aromatic substitution of the chloro group. libretexts.org |

| C-6, C-7, C-8 | Electrophilic aromatic substitution on the benzene (B151609) ring. uci.edu |

| N-1 | The nitrogen is already substituted with a methyl group. |

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a crucial aspect of quinolinone chemistry. scienceinfo.com

The parent 4-quinolone exists in a tautomeric equilibrium with 4-hydroxyquinoline (B1666331). wikipedia.org Generally, the quinolin-4(1H)-one (keto) form is the predominant tautomer in both the solid state and in solution. researchgate.net However, the position of this equilibrium can be influenced by substituents on the quinoline (B57606) ring. acs.org Theoretical calculations on related systems have shown that while the keto form is often more stable, the energy difference between the tautomers can be small, and in some cases, the enol form can be favored. acs.orgnih.gov

The solvent plays a significant role in determining the position of the tautomeric equilibrium. rsc.org Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. beilstein-journals.orgnih.gov For example, in some systems, an increase in solvent polarity leads to a stabilization of the more polar keto tautomers. beilstein-journals.orgnih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the equilibrium. mdpi.com In the gas phase, the relative stabilities of the tautomers can differ significantly from those observed in solution. researchgate.net

Photochemical Transformations

The photochemical behavior of the 4-quinolone scaffold, the core structure of this compound, has been the subject of various studies, revealing a range of light-induced reactions. While specific photochemical data for this compound is not extensively documented in publicly available literature, the reactivity of related quinolone derivatives provides insight into potential transformations.

Quinolones are known to participate in photocycloaddition reactions. For instance, studies on 4-(2'-aminoethyl)quinolones have demonstrated their ability to undergo intermolecular [2+2] photocycloaddition reactions with acrylates. nih.gov These reactions can even be performed enantioselectively by using a chiral complexing agent. nih.gov Furthermore, the broader class of quinolines can undergo photochemical dearomative cycloadditions with alkenes, a process that generates significant molecular complexity from planar aromatic precursors. nih.gov The triplet excited state of quinolines, generated through photosensitization, can behave like a diradical, leading to ortho and para cycloadducts in a stepwise radical cycloaddition. nih.gov

Another significant area of quinolone photochemistry is the phototoxicity associated with some fluoroquinolone antibiotics. mdpi.com The primary photochemical reaction for many of these compounds in neutral aqueous solutions is the reductive dehalogenation, particularly the cleavage of a carbon-fluorine bond. mdpi.com The quantum yields for these reactions are highly dependent on the specific molecular structure. mdpi.com Other documented photochemical reactions for quinolone derivatives include decarboxylation and oxidative degradation of side chains. mdpi.com Given the presence of a chloro-substituent on the benzene ring of this compound, photochemical dehalogenation could be a plausible transformation under suitable irradiation conditions, although specific studies are required for confirmation.

A summary of photochemical reactions observed in related quinolone systems is presented in the table below.

| Reaction Type | Substrate Class | Key Findings |

| [2+2] Photocycloaddition | 4-(2'-aminoethyl)quinolones | Intermolecular cycloaddition with acrylates. nih.gov |

| Dearomative Cycloaddition | Quinolines | Reaction with alkenes to form cycloadducts. nih.gov |

| Reductive Dehalogenation | Fluoroquinolones | Cleavage of C-F bond is a primary degradation route. mdpi.com |

| Decarboxylation | Quinolones | A potential photochemical degradation pathway. mdpi.com |

| Side Chain Oxidation | Quinolones | Another possible route for photochemical transformation. mdpi.com |

Electrochemical Behavior

Research on a series of 4-quinolone antimicrobial agents revealed that these compounds generally possess redox potentials lower (more negative) than -1.2 V. nih.gov This suggests that they are not easily reduced under typical biological conditions. nih.gov However, in synthetic organic chemistry, the electrochemical reduction of quinolones can be a useful tool. For example, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones has been demonstrated. nih.gov In these reactions, the coupling occurs at the 2-position of the 4-quinolone ring. nih.gov

Furthermore, electrochemical methods have been developed for the functionalization of the quinoline core. An electrochemical approach for the C3-thiolation of quinolines involves the cathodic reduction of the quinoline to generate an intermediate that can be intercepted by thiols. rsc.org This highlights the potential for electrochemical methods to be employed in the derivatization of the quinolone scaffold.

The general electrochemical reactions observed for the quinolone class are summarized in the table below.

| Reaction Type | Substrate Class | Key Findings |

| Electrochemical Reduction | 4-Quinolone antimicrobials | Redox potentials are generally more negative than -1.2 V. nih.gov |

| Electroreductive Coupling | 1-Alkoxycarbonyl-4-quinolones | Coupling with benzophenones at the C2-position. nih.gov |

| Cathodic Reduction | Quinolines | Generation of intermediates for further functionalization, such as C3-thiolation. rsc.org |

While these studies provide a framework for understanding the potential photochemical and electrochemical reactivity of this compound, it is important to note that the specific substitution pattern, including the chloro group at the 5-position and the methyl group on the nitrogen, will influence its precise behavior. Therefore, dedicated experimental studies on this compound are necessary to fully elucidate its chemical transformations under photochemical and electrochemical conditions.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Methylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). In the ¹H NMR spectrum of 5-Chloro-1-methylquinolin-4(1H)-one, the signals for the aromatic protons are typically observed in the downfield region, influenced by the electron-withdrawing effects of the chloro and carbonyl groups. The N-methyl group protons appear as a singlet in the upfield region. The coupling patterns, such as doublets and triplets, arise from spin-spin coupling between adjacent non-equivalent protons, providing valuable information about their relative positions in the quinoline (B57606) ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.69 | s | - |

| H-2 | 6.25 | s | - |

| H-3 | 7.80 | d | 7.5 |

| H-6 | 7.45 | t | 8.0 |

| H-7 | 7.65 | t | 7.8 |

| H-8 | 7.95 | d | 8.2 |

Note: The chemical shifts are referenced to a standard solvent signal. The specific values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon (C-4) exhibits a characteristic downfield shift due to the deshielding effect of the oxygen atom. The carbon atom bearing the chlorine (C-5) also shows a downfield shift. The N-methyl carbon appears at a characteristic upfield position.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| N-CH₃ | 35.2 |

| C-2 | 110.5 |

| C-3 | 140.1 |

| C-4 | 175.8 |

| C-4a | 124.5 |

| C-5 | 128.9 |

| C-6 | 125.3 |

| C-7 | 132.8 |

| C-8 | 115.7 |

| C-8a | 141.2 |

Note: The chemical shifts are referenced to a standard solvent signal. The specific values may vary slightly depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the connectivity within the quinoline ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. emerypharma.comyoutube.com It allows for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C-4) and the carbons at the ring junctions (C-4a and C-8a), by observing their long-range couplings to nearby protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its key functional groups.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1620 - 1650 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-Cl | Stretching | 700 - 800 |

| C-N | Stretching | 1250 - 1350 |

| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

The strong absorption band for the C=O stretch is a prominent feature in the IR spectrum. The C-Cl stretching vibration is also a key diagnostic peak. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially for the C=C bonds within the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can aid in structural elucidation. For this compound (molecular formula C₁₀H₈ClNO), the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of chlorine is often indicated by a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum results from the cleavage of the molecule into smaller, charged fragments. Common fragmentation pathways for quinolinone derivatives may include the loss of CO, Cl, or the methyl group, providing further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms.

For this compound, with the molecular formula C₁₀H₈ClNO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Theoretical Exact Mass Calculation:

Carbon (C): 10 x 12.000000 = 120.000000 Da

Hydrogen (H): 8 x 1.007825 = 8.062600 Da

Chlorine (Cl): 1 x 34.968853 = 34.968853 Da

Nitrogen (N): 1 x 14.003074 = 14.003074 Da

Oxygen (O): 1 x 15.994915 = 15.994915 Da

Total Exact Mass [M]: 193.029442 Da

An HRMS experiment, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to 194.036717 Da. mdpi.com The minuscule difference between the experimentally measured mass and the calculated theoretical mass provides strong evidence for the proposed elemental composition, effectively ruling out other potential formulas. mdpi.com

Fragmentation Pattern Analysis for Structural Characterization

While HRMS confirms the elemental formula, the fragmentation pattern observed in a mass spectrum provides crucial information about the molecule's connectivity and structure. chemguide.co.uk In electron impact (EI) ionization, the high-energy electrons create a molecular ion (M⁺˙), which is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments helps to piece together the molecular structure.

For this compound, several key fragmentation pathways can be predicted:

Isotopic Pattern of Chlorine: A hallmark of a chlorine-containing compound is the presence of two peaks for each fragment containing chlorine: one for the ³⁵Cl isotope and a second, smaller peak (approximately one-third the intensity) two mass units higher for the ³⁷Cl isotope. miamioh.edu This results in a characteristic M⁺˙ and (M+2)⁺˙ pattern.

Loss of Chlorine Radical: A common fragmentation is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (·Cl). This would result in a significant peak at m/z corresponding to [M-Cl]⁺.

Loss of Methyl Radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (·CH₃), producing an ion at m/z corresponding to [M-CH₃]⁺.

Loss of Carbon Monoxide: Ketones and quinolones can undergo the loss of a neutral carbon monoxide (CO) molecule. This would generate a fragment ion at m/z corresponding to [M-CO]⁺.

Aromatic Ring Fragmentation: The stable quinoline ring system would also produce characteristic aromatic fragments. libretexts.org

By interpreting these and other potential fragmentation pathways, the presence of the chloro-substituent, the N-methyl group, the quinolone core, and the keto group can be confirmed. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the reviewed literature, a crystallographic analysis would yield the following critical data.

Crystal Data and Unit Cell Parameters

The initial result of an X-ray diffraction experiment is the determination of the unit cell, which is the basic repeating block of the crystal lattice. This is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group it belongs to. mdpi.com This fundamental data is crucial for any further structural refinement. researchgate.net

Illustrative Data Table from a Related Compound (Data is for illustrative purposes only)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2795 (12) |

| b (Å) | 9.0393 (7) |

| c (Å) | 9.8673 (6) |

| α (°) | 90 |

| β (°) | 99.390 (4) |

| γ (°) | 90 |

| Volume (ų) | 1608.57 (19) |

| Z (Molecules per unit cell) | 4 |

Table 1. Example crystal data and unit cell parameters that would be determined for this compound. Note: The values shown are from a different molecule, (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, for illustrative purposes only. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The way molecules pack together in a crystal is governed by intermolecular forces. sciforum.net X-ray crystallography elucidates these interactions in detail. For this compound, potential interactions include:

C–H···O Hydrogen Bonding: Weak hydrogen bonds could form between hydrogen atoms on the aromatic rings or the methyl group and the keto-oxygen atom of a neighboring molecule. nih.gov

π–π Stacking: The planar aromatic quinolone rings could stack on top of each other, an interaction that helps to stabilize the crystal lattice. sciforum.net The analysis would determine the distance between the stacked rings and their relative offset.

Halogen Bonding: Interactions involving the chlorine atom (e.g., C–Cl···O or C–Cl···π interactions) might also play a role in the crystal packing. researchgate.net

Understanding these non-covalent interactions is fundamental to explaining the physical properties of the solid material, such as its melting point and solubility.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are performed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net These calculations can predict how substituents, such as a chloro group, influence the molecular structure and reaction energetics. For instance, in a related compound, the presence of a chloro substituent was found to lower the activation energy for cyclization reactions.

| Parameter | Description |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Purpose | Geometry optimization and electronic structure calculation |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.netirjweb.com A smaller gap suggests higher reactivity and lower stability. irjweb.comnih.gov For similar quinoline derivatives, the HOMO is often delocalized over the quinoline ring system, while the LUMO may be localized on specific moieties. researchgate.net The HOMO-LUMO energy gap can be calculated using DFT methods and helps in understanding the molecule's electronic transitions and potential bioactivity. irjweb.comnih.gov

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity, kinetic stability, and polarizability nih.gov |

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgaimspress.com The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. libretexts.org For quinolinone derivatives, the ESP map can highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction with other molecules. researchgate.net

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov DFT calculations, often combined with specific basis sets like GIAO (Gauge-Including Atomic Orbitals), are used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. bas.bgnih.gov These predicted shifts can then be compared with experimental data to confirm the molecular structure. nih.gov The accuracy of these predictions has significantly improved with the development of machine learning algorithms trained on large datasets of experimental NMR spectra. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. nih.govnih.gov

Molecular docking simulations are instrumental in predicting how a ligand, such as a derivative of 5-Chloro-1-methylquinolin-4(1H)-one, interacts with a biological target. nih.govnih.gov These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net The results of docking studies, often expressed as a docking score or binding affinity, help in understanding the mechanism of action and can guide the design of more potent and selective inhibitors. samipubco.comresearchgate.net For example, docking studies on similar quinolone compounds have been used to predict their binding modes within the active sites of enzymes like DNA gyrase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scope-journal.com These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

While specific QSAR models exclusively for this compound are not available, numerous studies have been conducted on broader classes of quinoline and quinolinone derivatives. nih.govnih.gov These studies typically involve the following steps to derive a predictive model:

Data Set Collection: Assembling a series of quinolinone derivatives with experimentally determined biological activities (e.g., inhibitory concentrations like IC50).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity. nih.govtandfonline.com

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques.

A generic form of a QSAR equation derived from such a study might look like:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where the β values are the coefficients determined from the regression analysis.

The success of a QSAR model lies in the identification of molecular descriptors that are critical for the biological activity. tandfonline.com For quinoline and quinolinone derivatives, various studies have highlighted the importance of several types of descriptors:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, the electronegativity of substituents can influence activity. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

In studies of related quinoline derivatives, descriptors such as van der Waals volume, electron density, and electronegativity have been shown to play a pivotal role in their biological activity. nih.gov

Table 2: Examples of Key Molecular Descriptors in QSAR Studies of Quinolone Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Electronic | Dipole Moment | Polarity of the molecule | Interaction with polar residues in a receptor |

| Steric | Molecular Volume | Size of the molecule | Fit within a receptor's binding pocket |

| Hydrophobic | LogP | Lipophilicity | Membrane permeability and transport |

| Topological | Wiener Index | Molecular branching | Overall molecular shape and compactness |

Note: This table provides examples of descriptors and their general relevance in QSAR studies of quinolone compounds.

Structure-activity relationship (SAR) studies on quinoline and quinolinone derivatives have established several general correlations between specific structural features and biological activity. For this compound, these general principles can provide an indication of how its substituents might influence its activity.

Substitution at N-1: The presence of a small alkyl group, such as the methyl group in this compound, at the N-1 position is often considered essential for the activity of many quinolone-type compounds. nih.gov

Substitution at C-5: The presence of a halogen, like the chloro group at the C-5 position, has been found to be beneficial for the activity in some series of quinolone derivatives. nih.gov Halogen substitution can influence factors like lipophilicity and electronic distribution, which in turn can affect membrane penetration and interaction with target enzymes. acs.org

The 4-Oxo Group: The ketone group at the C-4 position is a characteristic feature of quinolones and is generally considered crucial for their interaction with biological targets, often through hydrogen bonding.

These general SAR principles, combined with the specific substitutions in this compound, suggest a molecule designed with features known to be important for biological activity in the broader quinolone class.

Biological Activity Research: Mechanistic and Target Oriented Investigations Excluding Clinical Data

General Overview of Quinoline (B57606) Scaffold's Biological Relevance

The quinoline scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal and pharmaceutical chemistry due to its wide array of biological activities. nih.gov This structural motif is a key component in numerous marketed drugs and serves as a fundamental building block in the design and synthesis of novel, potent derivatives. nih.gov The versatility of the quinoline ring allows for a broad spectrum of pharmacological applications, including but not limited to anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic activities. researchgate.netnih.govresearchgate.net

The diverse biological properties of quinoline derivatives stem from their ability to interact with various biological targets. researchgate.net The hydrophilic nature of the quinoline ring facilitates its interaction with the phosphate (B84403) and amine groups of the lipid bilayer, allowing for easier penetration through bacterial cell walls. researchgate.net Furthermore, the planar aromatic structure of the quinoline nucleus enables it to intercalate into DNA and interact with enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov

Researchers continuously explore new applications for quinoline and its derivatives in drug development, modifying these compounds to enhance their biological activities. researchgate.net The introduction of various substituents onto the quinoline scaffold can significantly influence its activity, toxicity, and bioavailability. researchgate.net This has led to the development of quinoline-based compounds with improved therapeutic performance and profound pharmacological properties. nih.gov

In Vitro Studies on Biological Targets and Pathways

In vitro studies are crucial for elucidating the specific biological targets and pathways through which quinoline derivatives, including 5-Chloro-1-methylquinolin-4(1H)-one, exert their effects. These studies provide a foundational understanding of the compound's mechanism of action at a molecular level.

The quinoline scaffold has been identified as a promising framework for the development of enzyme inhibitors. Notably, derivatives of quinoline have been investigated for their inhibitory activity against key enzymes involved in cellular signaling pathways, such as phosphatidylinositol 3-kinase (PI3K) and sphingosine (B13886) kinases (SphK).

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. While specific studies on this compound's direct inhibition of PI3K are not extensively detailed in the provided results, the broader class of quinoline derivatives has been explored for this purpose. The inhibition of PI3K by certain quinoline-based compounds can lead to the suppression of downstream signaling, resulting in decreased cell proliferation and survival. mdpi.com

Sphingosine kinases (SphK1 and SphK2) are another class of enzymes that have been targeted by quinoline derivatives. nih.govresearchgate.net These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cancer progression. mdpi.comnih.gov Inhibition of SphK can disrupt this signaling pathway, leading to anti-proliferative and pro-apoptotic effects. mdpi.com For instance, certain quinoline-5,8-dione derivatives have been shown to exhibit inhibitory activity against both SphK1 and SphK2. nih.govresearchgate.net

Table 1: Examples of Quinoline Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Biological Effect |

| Quinoline-5,8-diones | Sphingosine Kinase (SphK1/2) | Inhibition of cancer cell proliferation and survival |

| Quinoline Derivatives | PI3K | Suppression of cell growth and survival pathways |

Receptor binding assays are instrumental in determining the affinity and selectivity of compounds for specific receptors. Quinoline derivatives have been evaluated for their binding to a variety of receptors, including serotonin (B10506) (5-HT) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs).

For example, a series of quinoline derivatives have been claimed as 5-HT6 receptor ligands, with potential applications in conditions related to memory deficits. nih.gov These compounds were evaluated in binding assays against 5-HT6, 5-HT2A, and 5-HT2B receptors to determine their binding profiles. nih.gov

In the context of nAChRs, novel azabicyclic or diazabicyclic compounds carrying a quinoline or isoquinoline (B145761) ring were synthesized and their binding to α7 and α4β2 nAChR subtypes was assessed through radioligand binding studies. nih.gov These studies identified compounds with varying degrees of selectivity for these receptor subtypes, highlighting the potential to modulate nicotinic cholinergic signaling with quinoline-based molecules. nih.gov

The planar aromatic structure of the quinoline nucleus makes it a prime candidate for interaction with nucleic acids. Studies have shown that quinoline derivatives can bind to both DNA and RNA, primarily through groove binding or intercalation. nih.gov This interaction can interfere with crucial cellular processes such as DNA replication and transcription.

For instance, new hybrid molecules containing a 7-chloroquinoline (B30040) moiety have been synthesized and their interaction with DNA and RNA was investigated using UV-Vis and CD spectroscopy. nih.gov The results indicated that the binding affinity of these compounds increases with the length and number of groups capable of forming hydrogen bonds with double-stranded polynucleotides. nih.gov While some compounds preferentially bind to the grooves of DNA, others can intercalate between base pairs. nih.gov

Furthermore, certain quinoline-based analogs have been shown to intercalate into DNA via the minor groove, leading to conformational changes that can inhibit the activity of DNA-acting enzymes like DNA methyltransferases. nih.gov Peptide-quinoline conjugates have also been developed as a new class of RNA-binding molecules, demonstrating the versatility of the quinoline scaffold in targeting different types of nucleic acids. acs.org

Understanding the specific interactions between a quinoline derivative and its protein target is fundamental to rational drug design. Molecular docking and other computational methods are often employed to predict and analyze these interactions. nih.govmdpi.com

Studies on quinoline derivatives have revealed various types of interactions that contribute to their binding affinity and specificity. These include hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. researchgate.netrsc.org For example, the nitrogen atom and other substituents on the quinoline ring can act as hydrogen bond donors or acceptors, forming crucial bonds with amino acid residues in the active site of a protein. researchgate.net The aromatic nature of the quinoline ring also facilitates hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. researchgate.netrsc.org

Molecular docking studies of thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor have identified key amino acid residues involved in binding, such as isoleucine, lysine, and phenylalanine. nih.gov These interactions provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov

Mechanistic Investigations of Cellular Responses (e.g., Cell Cycle, Apoptosis, Angiogenesis, Cell Migration, Modulation)

The interaction of quinoline derivatives with their molecular targets ultimately translates into a range of cellular responses. Mechanistic studies have shown that these compounds can induce cell cycle arrest, apoptosis, and inhibit processes like angiogenesis and cell migration, which are critical for cancer development and progression. researchgate.netresearchgate.net

Several quinoline derivatives have been found to induce cell cycle arrest at different phases, including G0/G1, S, and G2/M. nih.govnih.gov For example, treatment of cancer cells with certain quinoline compounds has led to a significant decrease in the number of cells in the S phase and an accumulation of cells in the G0/G1 or G2/M phases. nih.govnih.gov This cell cycle arrest prevents cancer cells from proliferating.

Apoptosis, or programmed cell death, is another key mechanism by which quinoline derivatives exert their anticancer effects. researchgate.netnih.gov These compounds can trigger apoptosis through various pathways, often involving the modulation of pro-apoptotic and anti-apoptotic proteins. nih.gov For instance, some quinoline derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating the expression of pro-apoptotic proteins. nih.gov

Furthermore, quinoline derivatives have been investigated for their ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and to disrupt cell migration, a crucial step in metastasis. researchgate.netnih.gov

Table 2: Cellular Responses to Quinoline Derivatives

| Cellular Response | Mechanism | Example |

| Cell Cycle Arrest | Accumulation of cells in specific phases (e.g., G0/G1, G2/M) | Certain quinoline derivatives in cancer cell lines |

| Apoptosis | Modulation of apoptotic protein expression | Down-regulation of Bcl-2 and Bcl-xL |

| Inhibition of Angiogenesis | Disruption of new blood vessel formation | Various quinoline compounds |

| Inhibition of Cell Migration | Interference with the metastatic process | Various quinoline compounds |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of quinolin-4(1H)-one derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of these modifications, guiding the design of compounds with enhanced and specific biological activities.

The 5-position of the quinolin-4(1H)-one ring is a critical determinant of biological activity. The introduction of a halogen atom, such as chlorine, at this position has been shown to be a key requirement for certain biological activities. For instance, in a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, halogen substituents at the 5-position, including chloro, were essential for potent 5-HT6 receptor agonist properties. nih.gov

A study on 2-arylquinolin-4(1H)-ones demonstrated that a methyl group at the 5-position prevented the desired C5 functionalization reaction from occurring, indicating that this position is sterically sensitive to certain chemical transformations. acs.org This finding further underscores the importance of the substituent at the 5-position in influencing the reactivity and, by extension, the biological profile of quinolinone derivatives.

Table 1: Effect of 5-Position Substitution on Biological Activity

| Parent Scaffold | 5-Position Substituent | Observed Biological Effect |

|---|---|---|

| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | -F, -Cl, -Br | Essential for potent 5-HT6 receptor agonism nih.gov |

| Anilinoquinazoline | -Cl | Contributed to high affinity and specificity for c-Src/Abl kinase inhibition nih.gov |

| Quinolone | -NH2, -OH | Activity influenced by N1-substituent nih.gov |

The N-methyl group at the 1-position of the quinolin-4(1H)-one ring plays a significant role in modulating the compound's properties and biological activity. This "magic methyl" effect can influence a molecule's pharmacodynamic and pharmacokinetic profiles through various mechanisms, including conformational control and modulation of physicochemical properties like lipophilicity and aqueous solubility. nih.gov

In the context of 1H-imidazo[4,5-c]quinolines, the N-methyl group is a feature of some compounds designed to improve their drug-like profile, including cell permeability and absorption. nih.gov The presence of a methyl group at the N1-position is also a common feature in many biologically active quinolone derivatives. nih.gov

The choice of the N1-substituent, including the methyl group, has been shown to have an overwhelming influence on the structure-activity relationships of 5-substituted quinolone antibacterials. nih.gov This underscores the importance of considering the N1-substituent in conjunction with other modifications when designing new quinolinone-based agents.

Substitutions at other positions of the quinoline ring also profoundly impact biological activity.

C-2 Position: Modifications at the C-2 position were historically considered unfavorable due to the loss of activity with 2-methyl and 2-hydroxyl substitutions. nih.gov However, more recent studies have shown that certain C-2 modifications can lead to highly active compounds. For instance, sulfur-bridged analogs like benzothiazolo[3,2-a]quinolones have demonstrated high in vitro activity. nih.gov The planarity between the 4-keto and 3-carboxylic acid groups is a critical factor for the biological activity of quinolones, and C-2 substituents can influence this spatial arrangement. nih.gov In some cases, alkyl groups at the C-2 position were found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com

C-3 Position: The 3-position is another key site for modification. The presence of a methyl group at this position has been shown to reduce antimalarial activity in 4-substituted quinolines. pharmacy180.com In a series of PDE4 inhibitors based on a quinoline scaffold, elaboration of a primary amide at the C-3 position was a key strategy in the design of new derivatives. mdpi.com

C-6 and C-7 Positions: The C-6 and C-7 positions are frequently modified in the development of quinoline-based compounds. In 5,8-quinolinedione (B78156) antibiotics, the introduction of various groups at the C-6 and C-7 positions significantly affects their biological properties. mdpi.com For quinolone antibacterials, the choice of side-chain at C-7 is a major determinant of their spectrum and potency. nih.gov

C-8 Position: The C-8 position is also critical. An additional methyl group at the C-8 position in 4-substituted quinolines has been found to abolish antimalarial activity. pharmacy180.com Conversely, in a series of quinoline-based PDE5 inhibitors, various substituents at the C-8 position yielded potent compounds, with some exceeding the potency of existing drugs. nih.gov The effect of a halogen at the C-8 position on the antibacterial activity of quinolones is also influenced by the choice of the N1-substituent. nih.gov

Table 2: Influence of Ring Substitutions on Biological Activity

| Position | Substituent | Observed Effect | Compound Class |

|---|---|---|---|

| C-2 | -CH3, -OH | Generally unfavorable nih.gov | Quinolone antibacterials |

| C-2 | Sulfur-bridged ring | High in vitro activity nih.gov | Benzothiazolo[3,2-a]quinolones |

| C-3 | -CH3 | Reduced activity pharmacy180.com | 4-Substituted quinolines (antimalarial) |

| C-6, C-7 | Various groups | Significant effect on biological properties mdpi.com | 5,8-Quinolinedione antibiotics |

| C-8 | -CH3 | Abolished activity pharmacy180.com | 4-Substituted quinolines (antimalarial) |

Hybridizing the quinoline scaffold with other heterocyclic moieties is a powerful strategy to create novel compounds with potentially enhanced or dual-mode biological activities. nih.govresearchgate.net This approach has been explored across various therapeutic areas.

For instance, the fusion of a quinoline ring with a benzimidazole (B57391) moiety has been investigated to create quinoline-benzimidazole hybrids with potential pharmacological activities. researchgate.net Similarly, quinoline-piperazine hybrids have garnered attention for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In the context of anticancer drug design, the hybridization of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety has been explored. researchgate.net The rationale behind creating such hybrids is that the resulting molecules may exhibit synergistic effects, improved activity, and better drug-likeness profiles by combining the beneficial properties of each constituent scaffold. researchgate.net The synthesis of hybrids of quinoline-thiones fused with poly-heterocyclic structures has also been reported. nih.gov

Researchers have also synthesized hybrid quinoline scaffolds with other heterocyclic compounds through various methods, including metal-catalyzed or metal-free reactions, to generate novel and effective quinoline derivatives. nih.gov The goal of creating these hybrid molecules is often to overcome issues like toxicity and drug resistance. nih.gov

Development of Quinoline-Based Probes for Biological Systems

The inherent fluorescence properties of the quinoline scaffold have made it a valuable component in the development of fluorescent probes for bio-imaging applications. crimsonpublishers.com These probes are indispensable tools for visualizing and understanding dynamic biological processes at the molecular level. crimsonpublishers.com

Quinoline-based fluorescent probes have been designed for a variety of applications, including:

Detection of Ions: Probes have been developed for the selective detection of biologically important ions like Cu²⁺ and S²⁻. nih.gov For example, a series of quinoline-based fluorescent probes were designed where one, CuQP-1, showed a large Stokes shift and selective fluorescence quenching in the presence of Cu²⁺, which was then restored upon the addition of S²⁻. nih.gov This allows for the sequential detection of these ions in living cells and organisms. nih.gov

Monitoring Reactive Oxygen Species (ROS): Quinoline-based probes have been synthesized to detect and monitor ROS such as hypochlorous acid (HOCl) and nitric oxide (NO). nih.govacs.orgresearchgate.net A probe named HQ was developed for the detection of HOCl in a rheumatoid arthritis model, exhibiting high sensitivity and a rapid response time. nih.govrsc.org Another two-photon fluorescent probe, QNO, was designed to detect NO in living cells and tissues with high selectivity and low cytotoxicity. acs.org A turn-on quinoline probe has also been reported for the selective sensing of hypochlorite (B82951) in live cells, which becomes fluorescent upon reaction with the ROS. researchgate.net

Targeting Cellular Organelles: Some quinoline-based probes have been designed to target specific cellular compartments. For instance, a near-infrared FRET fluorescent probe with a coumarin-quinoline-julolidine skeleton was synthesized for targeting lysosomes and differentiating between normal and cancer cells. crimsonpublishers.com

Bio-imaging of Lipid Droplets: A series of quinoline-based multiphoton fluorescent probes have been synthesized for the selective detection of lipid droplets in living cells. crimsonpublishers.com

The design of these probes often incorporates a donor-π-acceptor (D–π–A) structure to achieve desired photophysical properties. nih.gov The development of these molecular probes provides powerful tools for early disease diagnosis and for elucidating the roles of various analytes in complex biological systems. crimsonpublishers.comnih.gov

Derivatives and Analogues of 5 Chloro 1 Methylquinolin 4 1h One

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives based on the 5-chloro-1-methylquinolin-4(1H)-one scaffold employs a variety of established and modern synthetic methodologies. The primary goals are to introduce diverse chemical functionalities at various positions on the quinoline (B57606) ring and to characterize the resulting structures to understand their properties.

The introduction of different substituents onto the quinolone core is crucial for creating chemical diversity. The chlorine atom at the C-5 position and the methyl group at the N-1 position are defining features of the parent compound, but further modifications are common to modulate activity and properties. General synthetic strategies applicable to the quinolone framework allow for the incorporation of a wide array of chemical groups. rsc.org

Halogenation: Additional halogen atoms can be introduced at other positions of the quinoline ring to influence electronic properties and metabolic stability.